molecular formula C10H14Cl2FN3 B1531123 [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1268990-43-7

[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Cat. No. B1531123
CAS RN: 1268990-43-7
M. Wt: 266.14 g/mol
InChI Key: XTELGFSPFSHIRU-UHFFFAOYSA-N
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Description

“[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is a chemical compound with the CAS Number: 1268990-43-7 . It has a molecular weight of 266.15 and its IUPAC name is 2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride: A Comprehensive Analysis of Scientific Research Applications

Antimicrobial Activity: Benzimidazole derivatives, including the compound , have shown potent antimicrobial activity against a variety of pathogens. For instance, certain derivatives have demonstrated inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis . The compound’s efficacy against different bacteria and fungi makes it a valuable asset in the development of new antimicrobial agents.

Anticancer Research: These derivatives are also being explored for their potential in anticancer treatments. Their ability to interact with biological targets relevant to cancer cell proliferation and survival positions them as promising candidates for anticancer drug development .

Material Science: In the field of material science, benzimidazole derivatives are used in chemosensing, crystal engineering, and fluorescence applications. Their unique properties allow them to contribute to advancements in smart materials and sensors .

Electronics and Technology: The electronic properties of benzimidazole derivatives make them suitable for use in various technological applications, including electronic conduction and as components in electronic devices .

Agriculture: In agriculture, these compounds are investigated for their potential use as pesticides or growth regulators, offering a new approach to crop protection and management .

Dyes and Pigments: Benzimidazole derivatives serve as intermediates in the synthesis of dyes and pigments, providing a spectrum of colors for industrial and artistic applications .

Corrosion Science: These compounds have found use in corrosion science due to their ability to act as corrosion inhibitors, which is crucial for protecting materials against degradation .

Asymmetric Catalysis: Lastly, benzimidazole derivatives are employed as ligands in asymmetric catalysis, facilitating the production of chiral molecules that are important in pharmaceuticals .

Safety And Hazards

The safety information available indicates that this compound is classified as Acute Tox. 3 Oral , which means it is toxic if swallowed. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTELGFSPFSHIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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